molecular formula C10H18N2O2 B8764652 8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI)

8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI)

Cat. No.: B8764652
M. Wt: 198.26 g/mol
InChI Key: YXJPAZXYCIOTIV-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI) is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique 8-azabicyclo[3.2.1]octane scaffold, which is central to many biologically active molecules . The structure of this compound includes an ethyl ester group, an amino group, and a carboxylate group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides with acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . This method provides high diastereo- and enantioselectivities.

Industrial Production Methods: Industrial production methods for this compound often involve multistep synthesis processes. For example, the reduction of a precursor compound using sodium and a catalytic amount of Raney nickel, followed by amidation with substituted benzoyl chlorides .

Chemical Reactions Analysis

Types of Reactions: 8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted tropane alkaloids .

Scientific Research Applications

8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI) has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter analog.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, particularly serotonin receptors, influencing various physiological activities such as mood, appetite, and sleep . The exact molecular pathways involved in its action are still under investigation.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-2-14-10(13)12-8-3-4-9(12)6-7(11)5-8/h7-9H,2-6,11H2,1H3

InChI Key

YXJPAZXYCIOTIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2CCC1CC(C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-azido-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester (1.42 g, 6.28 mmol) in methanol (62 mL) was added Pd (10% weight on carbon, 100 mg). The mixture was degassed and charged with hydrogen (g) 3×, and stirred for 12 hrs. The mixture was filtered through celite and concentrated. The crude residue was purified by flash chromatography (gradient elution: 0→20% MeOH/dichloromethane) to provide 855 mg of a clear oil (68%, 3 steps). 1H NMR (300 MHz, CDCl3) □ ppm 1.26 (t, J=7.1 Hz, 3H), 1.66 (m, 4H), 1.83 (m, 2H), 1.95 (m, 2H), 3.16 (m, 1H), 4.13 (q, J=7.1 Hz, 2H), 4.27 (m, 2H); MS (ESI+Q1MS) m/z 199 [M+H]+
Name
3-azido-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
68%

Synthesis routes and methods II

Procedure details

Name
CCOC(=O)N1C2CCC1CC(N=[N+]=[N-])C2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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